molecular formula C5H12N2O B184915 3-amino-N,N-dimethylpropanamide CAS No. 1857-18-7

3-amino-N,N-dimethylpropanamide

Cat. No. B184915
CAS RN: 1857-18-7
M. Wt: 116.16 g/mol
InChI Key: JNDIDJUNNCBHTI-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethylpropanamide is a chemical compound with the molecular formula C5H12N2O . It is a strong donor solvent and can coordinate to metal ions through the carbonyl oxygen atom .


Molecular Structure Analysis

The molecular structure of 3-amino-N,N-dimethylpropanamide is represented by the InChI code: 1S/C5H12N2O/c1-7(2)5(8)3-4-6/h3-4,6H2,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-N,N-dimethylpropanamide include a molecular weight of 116.16 . It is a liquid at room temperature . More specific properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

  • Fine Chemical Applications : 3-amino-N,N-dimethylpropanamide (DMAA) is an important chemical used in fine chemical industries, including petroleum recovery, fiber and plastics modification, and in the life sciences. A study focused on optimizing the catalytic pyrolysis process for preparing DMAA from 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA), finding an efficient method with a product yield of 84.2% under optimal conditions (Pu Zhong-wei, 2008).

  • Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of compounds like 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide have been studied, demonstrating the compound's utility in chemical synthesis and structural analysis (Huang Ming-zhi et al., 2005).

  • Ligand Synthesis : N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been used in the synthesis of imidazole-amine ligands with variable second-coordination spheres. This reagent is valuable for reductive amination reactions and the synthesis of related imidazole synthons (Lionel Cheruzel et al., 2011).

  • Conformational Analysis in Amino Acid Mimics : Studies have been conducted on low-energy conformers of 2-acetylamino-2,N-dimethylpropanamide, which is relevant to the design of structural mimics for proteins, particularly in understanding the conformational properties of α,α-disubstituted amino acids (C. Alemán & J. Casanovas, 1994).

  • Analytical Applications : Methods for the determination of related compounds, such as 3-chloro-N-hydroxy-2,2-dimethylpropanamide, have been developed using spectrophotometry. This showcases its analytical applications in detecting and quantifying similar compounds in solutions (L. Shu, 2011).

  • Pharmaceutical Research : In the pharmaceutical domain, 3-amino-N,N-dimethylpropanamide derivatives have been explored for brain-specific drug delivery, particularly in the treatment of Parkinson's disease. These studies demonstrate the compound's potential in enhancing drug delivery and efficacy (Yanping Li et al., 2014).

  • Antibiotic Research : Research has been conducted on compounds like oxazolomycin, which contains a 3-hydroxy-2,2-dimethylpropanamide moiety. This study explored the antibiotic activity of these compounds, indicating their potential in medical applications (C. Bagwell et al., 2008).

Safety and Hazards

The safety information for 3-amino-N,N-dimethylpropanamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7(2)5(8)3-4-6/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDIDJUNNCBHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508673
Record name N,N-Dimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1857-18-7
Record name N,N-Dimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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